molecular formula C12H25NO5S B1598922 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol CAS No. 436099-69-3

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol

Cat. No.: B1598922
CAS No.: 436099-69-3
M. Wt: 295.40 g/mol
InChI Key: IBHJLRZIELQVTB-UHFFFAOYSA-N
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Description

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is a chemical compound with the molecular formula C12H23NO. It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclohexene ring and an ethylamino group attached to a butanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol typically involves the reaction of cyclohexene with ethylamine, followed by the addition of butanol. The reaction conditions often include the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Production of cyclohexylamine or butanol derivatives.

    Substitution: Generation of various substituted cyclohexane or butanol compounds.

Scientific Research Applications

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is utilized in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid: Known for its applications in scientific research and industry.

    Cyclohexylamine: Commonly used in organic synthesis and as a corrosion inhibitor.

    Cyclohexanol: Utilized in the production of nylon and as a solvent.

Uniqueness

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol stands out due to its unique combination of a cyclohexene ring and an ethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound.

Properties

CAS No.

436099-69-3

Molecular Formula

C12H25NO5S

Molecular Weight

295.40 g/mol

IUPAC Name

4-[2-(cyclohexen-1-yl)ethylamino]butan-1-ol;sulfuric acid

InChI

InChI=1S/C12H23NO.H2O4S/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4)

InChI Key

IBHJLRZIELQVTB-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNCCCCO

Canonical SMILES

C1CCC(=CC1)CCNCCCCO.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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